molecular formula C10H10Cl2OS B14047851 1-Chloro-1-(2-chloro-4-(methylthio)phenyl)propan-2-one

1-Chloro-1-(2-chloro-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14047851
M. Wt: 249.16 g/mol
InChI Key: BQIKZSLOKTYSDZ-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-chloro-4-(methylthio)phenyl)propan-2-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chloro group and a methylthio group attached to a phenyl ring, along with a propanone moiety

Synthetic Routes and Reaction Conditions:

    Aromatic Substitution: The synthesis of this compound can be achieved through an aromatic substitution reaction. This involves the chlorination of 1-(2-chloro-4-(methylthio)phenyl)propan-2-one using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 2-chloro-4-(methylthio)benzene with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination and acylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group in the propanone moiety can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

1-Chloro-1-(2-chloro-4-(methylthio)phenyl)propan-2-one has several scientific research applications:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-chloro-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro and methylthio groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of enzymatic activities and cellular pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

    1-Chloro-1-(2-chloro-4-(methylthio)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propanone.

    2-Chloro-4-(methylthio)acetophenone: Lacks the additional chloro group on the propanone moiety.

    4-(Methylthio)acetophenone: Lacks both the additional chloro groups.

Uniqueness: 1-Chloro-1-(2-chloro-4-(methylthio)phenyl)propan-2-one is unique due to the presence of both chloro and methylthio groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C10H10Cl2OS

Molecular Weight

249.16 g/mol

IUPAC Name

1-chloro-1-(2-chloro-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H10Cl2OS/c1-6(13)10(12)8-4-3-7(14-2)5-9(8)11/h3-5,10H,1-2H3

InChI Key

BQIKZSLOKTYSDZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=C(C=C1)SC)Cl)Cl

Origin of Product

United States

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